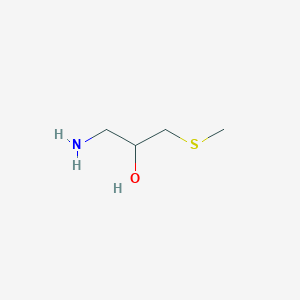![molecular formula C11H15NO4 B13592855 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring attached to a propynoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Propynoic Acid Moiety: The final step involves coupling the Boc-protected azetidine with a propynoic acid derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow microreactor systems to enhance efficiency, versatility, and sustainability .
化学反応の分析
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected azetidine ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The propynoic acid moiety can engage in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Coupling Reactions: Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly employed.
Major Products
Substitution Reactions: Products include substituted azetidines.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: Products are typically more complex organic molecules formed by the addition of various functional groups.
科学的研究の応用
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can act as a substrate or inhibitor for various enzymes, while the propynoic acid moiety can participate in reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid: Similar in structure but contains an oxazole ring instead of a propynoic acid moiety.
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid: Lacks the propynoic acid moiety and has different reactivity and applications.
Uniqueness
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid is unique due to the combination of the Boc-protected azetidine ring and the propynoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h8H,6-7H2,1-3H3,(H,13,14) |
InChIキー |
AUVHTTIUQOASML-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC1C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


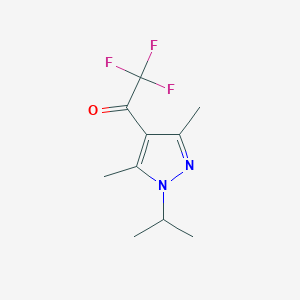
![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)
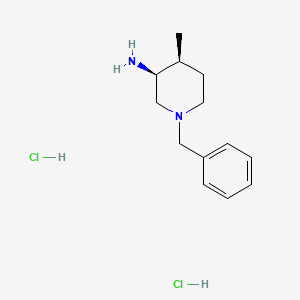
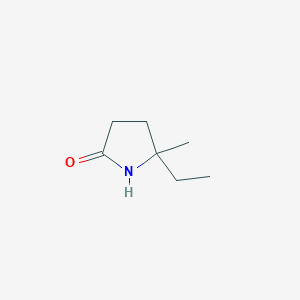

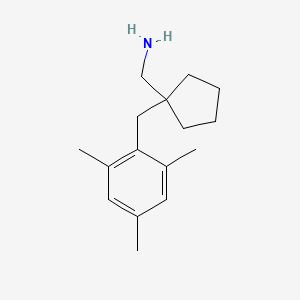
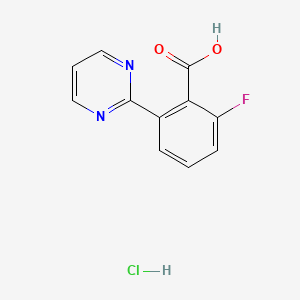
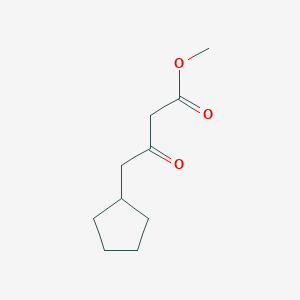
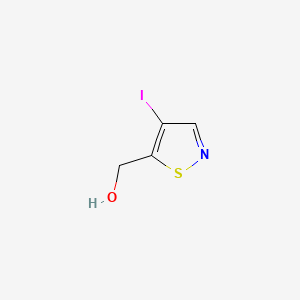
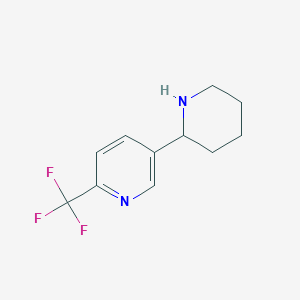
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
